3-Fluoro-4-methoxyphenethyl alcohol
Overview
Description
3-Fluoro-4-methoxyphenethyl alcohol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid . The acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminium hydride is then added portionwise to the solution, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions using appropriate reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-methoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: The fluorine atom and methoxy group can participate in substitution reactions, leading to the formation of different substituted phenethyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-methoxybenzaldehyde.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenethyl alcohols with different halogen atoms.
Scientific Research Applications
3-Fluoro-4-methoxyphenethyl alcohol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenethyl alcohol is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
- 4-Fluorophenethyl alcohol
- 3-Fluoro-4-methoxybenzyl alcohol
- 3-Fluoro-4-methoxyphenylacetic acid
Comparison: 3-Fluoro-4-methoxyphenethyl alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the phenethyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZFMMKZSPJHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374592 | |
Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-91-1 | |
Record name | 3-Fluoro-4-methoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 404-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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